molecular formula C12H18O2 B14684853 13-Oxadispiro[5.0.5.1]tridecan-1-one CAS No. 26870-38-2

13-Oxadispiro[5.0.5.1]tridecan-1-one

Cat. No.: B14684853
CAS No.: 26870-38-2
M. Wt: 194.27 g/mol
InChI Key: LZUBZAVSRCTXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Oxadispiro[5.0.5.1]tridecan-1-one is a chemical compound with the molecular formula C12H18O2. It is characterized by its unique spirocyclic structure, which consists of two spiro-connected rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Oxadispiro[5.0.5.1]tridecan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This may involve the use of continuous flow reactors and other advanced techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

13-Oxadispiro[5.0.5.1]tridecan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

13-Oxadispiro[5.0.5.1]tridecan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 13-Oxadispiro[5.0.5.1]tridecan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

26870-38-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

13-oxadispiro[5.0.57.16]tridecan-12-one

InChI

InChI=1S/C12H18O2/c13-10-6-2-5-9-12(10)11(14-12)7-3-1-4-8-11/h1-9H2

InChI Key

LZUBZAVSRCTXLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3(O2)CCCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.